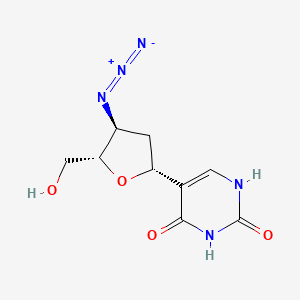
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to nucleosides found in DNA and RNA, making it a significant molecule in the field of medicinal chemistry and antiviral research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected form of 2,3-dideoxy-D-erythro-pentofuranose.
Azidation: The sugar derivative undergoes azidation to introduce the azido group at the 3-position.
Coupling Reaction: The azido sugar is then coupled with a pyrimidinedione derivative under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized nucleosides, and various substituted nucleosides.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for treating viral infections like HIV.
Biology: The compound is used in studies involving nucleoside metabolism and DNA/RNA synthesis.
Industry: It is employed in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA during replication. This incorporation leads to chain termination or mutations, inhibiting viral replication. The molecular targets include viral polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-(2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-amino-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The presence of the azido group at the 3-position makes 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- unique. This functional group is crucial for its antiviral activity, distinguishing it from other nucleoside analogs.
特性
CAS番号 |
114551-78-9 |
|---|---|
分子式 |
C9H11N5O4 |
分子量 |
253.22 g/mol |
IUPAC名 |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-14-13-5-1-6(18-7(5)3-15)4-2-11-9(17)12-8(4)16/h2,5-7,15H,1,3H2,(H2,11,12,16,17)/t5-,6+,7+/m0/s1 |
InChIキー |
HQWPHQAIJAAPEE-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
正規SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


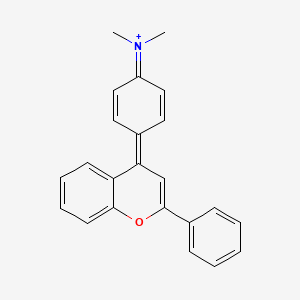

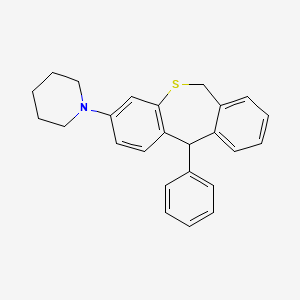
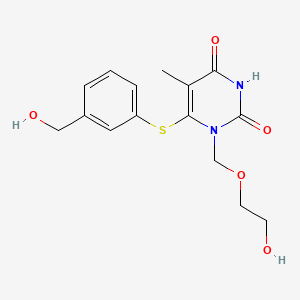
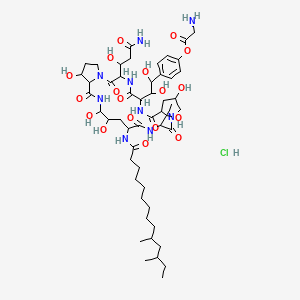
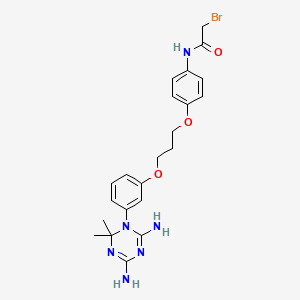
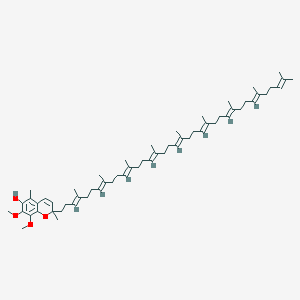
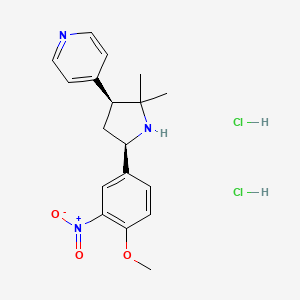
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
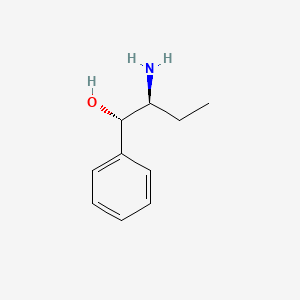
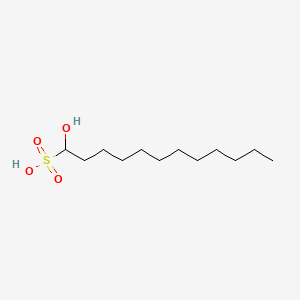
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)

![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
